molecular formula C12H17NO3 B291810 4-methoxy-N-(3-methoxypropyl)benzamide

4-methoxy-N-(3-methoxypropyl)benzamide

Cat. No.: B291810
M. Wt: 223.27 g/mol
InChI Key: JAQVKKQVBSHHIC-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzoyl ring and an N-linked 3-methoxypropyl substituent. The methoxy groups influence solubility and reactivity, making it a valuable intermediate in organic synthesis . Its structural features, including the flexible 3-methoxypropyl chain, distinguish it from simpler benzamide analogs and enable unique interactions in supramolecular systems or biological targets.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-methoxy-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C12H17NO3/c1-15-9-3-8-13-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14)

InChI Key

JAQVKKQVBSHHIC-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxypropyl chain in the target compound improves solubility in polar solvents compared to aryl-substituted analogs (e.g., 4-methoxy-N-(3-methylphenyl)benzamide) .
  • Electron-donating groups (e.g., -OCH₃) enhance stability, while -NH₂ groups (as in 4-amino derivatives) increase susceptibility to oxidation .

Comparison with Analogous Routes

  • 4-Methoxy-N-(3-methylphenyl)benzamide : Synthesized via Friedel-Crafts acylation or direct amidation, requiring acidic or coupling conditions .
  • N-(3-Azidopropyl)-4-((3-methoxy-5-oxocyclohexene)benzamide : Utilizes azide-alkyne cycloaddition, highlighting the versatility of benzamide backbones in click chemistry .

Key Differences :

  • The target compound’s synthesis avoids harsh conditions (e.g., HBr/KOH in ), favoring milder coupling agents like HBTU .
  • Cyclopropane-containing analogs (e.g., ) require specialized precursors, increasing synthetic complexity.

Physicochemical Properties

Spectral Data

  • ¹H NMR : For 4-methoxy-N-(trans-2-phenylcyclopropyl)benzamide, aromatic protons resonate at δ 6.8–7.4 ppm, while the cyclopropyl group shows signals near δ 1.2–2.5 ppm . Similar shifts are expected for the target compound’s methoxypropyl chain (δ ~3.3–3.5 ppm for -OCH₃) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 239 for the target) align with calculated molecular weights .

Thermal Stability

  • Methoxy-substituted benzamides generally exhibit higher melting points (e.g., 4-methoxy-N-(3-methylphenyl)benzamide melts at ~120–125°C) compared to hydroxyl- or amino-substituted derivatives .

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